molecular formula C20H27N2O3+ B12508479 4,4-DI-N-Butoxyazoxybenzene

4,4-DI-N-Butoxyazoxybenzene

Cat. No.: B12508479
M. Wt: 343.4 g/mol
InChI Key: VPWLOTNIWJZGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl is an organic compound with a complex structure It is characterized by the presence of two butoxyphenyl groups attached to a diazenyl moiety

Preparation Methods

The synthesis of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl typically involves multiple steps. One common synthetic route includes the reaction of 4-butoxyphenylhydrazine with an appropriate oxidizing agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl involves its interaction with molecular targets through various pathways. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl can be compared with other similar compounds, such as:

    Bis(4-hydroxyphenyl)methane: This compound has similar structural features but different functional groups.

    Bis(4-butoxyphenyl)ethylene-dithiolate: Another compound with butoxyphenyl groups but different core structure. The uniqueness of 1,2-bis(4-butoxyphenyl)-1-hydroxy-1??-diazen-1-yl lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C20H27N2O3+

Molecular Weight

343.4 g/mol

IUPAC Name

(4-butoxyanilino)-(4-butoxyphenyl)-oxoazanium

InChI

InChI=1S/C20H27N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,21,23)/q+1

InChI Key

VPWLOTNIWJZGND-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.